molecular formula C14H14IN3O2 B4886359 N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide

N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide

Cat. No.: B4886359
M. Wt: 383.18 g/mol
InChI Key: GDJVETUEMPDXRY-UHFFFAOYSA-N
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Description

N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide is a complex organic compound that features a pyridinium ring, an amide linkage, and an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide typically involves multiple steps:

    Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine.

    Amide Bond Formation: The amide bond is formed by reacting the pyridinium intermediate with benzoyl chloride under basic conditions.

    Introduction of the Iodide Ion:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium chloride in aqueous solution.

Major Products

    Oxidation: Formation of N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide with an oxidized functional group.

    Reduction: Formation of N-[1-(2-amino-2-hydroxyethyl)pyridin-1-ium-4-yl]benzamide.

    Substitution: Formation of N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;chloride.

Scientific Research Applications

N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;chloride
  • N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;bromide

Uniqueness

N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide is unique due to the presence of the iodide ion, which can impart distinct chemical and physical properties. The iodide ion can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-[1-(2-amino-2-oxoethyl)pyridin-1-ium-4-yl]benzamide;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2.HI/c15-13(18)10-17-8-6-12(7-9-17)16-14(19)11-4-2-1-3-5-11;/h1-9H,10H2,(H2,15,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJVETUEMPDXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=[N+](C=C2)CC(=O)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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